molecular formula C13H12S2 B1346630 Bis(phenylthio)methane CAS No. 3561-67-9

Bis(phenylthio)methane

Cat. No. B1346630
M. Wt: 232.4 g/mol
InChI Key: ZHUPZVIALZHGGP-UHFFFAOYSA-N
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Patent
US04029712

Procedure details

5 ml of acetic acid was added to 1.538 g of bis(phenylthio)methane, 0.75 ml of an aqueous solution of hydrogen peroxide (concentration: 30%) was added thereto, and then the mixture was stirred for 1 hour at room temperature. After 100 ml of methylene chloride, 6 g of potassium carbonate and a small amount of water were thereto, the resultant mixture was dried with anhydrous sodium sulfate. The product was concentrated under reduced pressure, and then the leavings were separated by means of column-chromatography (silica gel, methylene chloride). Thus 1.585 g of phenyl phenylthiomethyl sulfoxide was obtained as a colorless liquid. The yield was 96.6%.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.538 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=[O:3])C.[C:5]1([S:11][CH2:12][S:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.OO.C(=O)([O-])[O-].[K+].[K+]>O.C(Cl)Cl>[C:14]1([S:13][CH2:12][S:11]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=2)=[O:3])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.538 g
Type
reactant
Smiles
C1(=CC=CC=C1)SCSC1=CC=CC=C1
Name
aqueous solution
Quantity
0.75 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resultant mixture was dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The product was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the leavings were separated by means of column-chromatography (silica gel, methylene chloride)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)SCS(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.585 g
YIELD: PERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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